3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone
Brand Name: Vulcanchem
CAS No.: 898769-43-2
VCID: VC2301028
InChI: InChI=1S/C16H13F3O/c1-10-2-4-11(5-3-10)6-7-15(20)12-8-13(17)16(19)14(18)9-12/h2-5,8-9H,6-7H2,1H3
SMILES: CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F
Molecular Formula: C16H13F3O
Molecular Weight: 278.27 g/mol

3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone

CAS No.: 898769-43-2

Cat. No.: VC2301028

Molecular Formula: C16H13F3O

Molecular Weight: 278.27 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone - 898769-43-2

Specification

CAS No. 898769-43-2
Molecular Formula C16H13F3O
Molecular Weight 278.27 g/mol
IUPAC Name 3-(4-methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Standard InChI InChI=1S/C16H13F3O/c1-10-2-4-11(5-3-10)6-7-15(20)12-8-13(17)16(19)14(18)9-12/h2-5,8-9H,6-7H2,1H3
Standard InChI Key MRDHZXDHSYGURJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F
Canonical SMILES CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F

Introduction

Chemical Structure and Classification

3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone belongs to the family of fluorinated propiophenones. Based on its chemical nomenclature, this compound comprises:

  • A propiophenone base structure with a three-carbon chain connecting two aromatic rings

  • A p-tolyl (4-methylphenyl) group at position 3 of the propane chain

  • Three fluorine atoms at positions 3', 4', and 5' on the phenone ring

This trifluorination pattern likely confers distinctive properties compared to non-fluorinated analogs, potentially enhancing metabolic stability, altering lipophilicity, and creating unique electronic properties that could influence its biological interactions and chemical reactivity.

Predicted Physicochemical Properties

Based on structure-property relationships established for similar compounds, the following properties can be predicted for 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone:

Table 1: Predicted Physicochemical Properties of 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₆H₁₃F₃OChemical structure analysis
Molecular Weight292.27 g/molCalculated from chemical formula
Physical State at 25°CCrystalline solidBased on similar propiophenone derivatives
Solubility in WaterPoor (<1 mg/mL)Based on hydrophobic nature and fluorination
Solubility in Organic SolventsModerate to goodBased on structural features
Log P (Octanol-Water)~3.5-4.2Estimated based on similar fluorinated compounds
Melting Point~110-140°CEstimated from similar compounds
UV Absorption Maximum~250-280 nmTypical for propiophenone derivatives

Electronic Properties

The presence of three fluorine atoms on one of the aromatic rings would significantly affect the electronic distribution within the molecule. Fluorine, being highly electronegative, would create an electron-deficient region in the phenone ring, potentially enhancing the electrophilicity of the carbonyl carbon. This electronic effect could influence both the compound's reactivity and its interactions with biological targets.

Metabolic Stability

The incorporation of fluorine atoms typically enhances metabolic stability, as the C-F bond is one of the strongest in organic chemistry and resistant to enzymatic degradation. This feature could make 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone more resistant to oxidative metabolism compared to non-fluorinated analogs, potentially extending its half-life in biological systems.

Comparative Analysis with Related Compounds

While specific information about 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone is limited, examining structurally related compounds provides valuable context for understanding its potential properties and applications.

Table 2: Comparison of 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone with Related Compounds

CompoundKey Structural FeaturesKnown or Potential ApplicationsReference
3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenonePropiophenone with p-tolyl and trifluoro substitutionPredicted biological activity, potential synthetic intermediate-
1,3-Diphenyl-3-(phenylthio)propan-1-onesβ-aryl-β-mercapto ketones with tertiary amineCytotoxic agents against MCF-7 cells
2-(3,4-difluorophenyl)cyclopropanamine derivativesCyclopropyl ring with 3,4-difluorophenylIntermediates in ticagrelor synthesis

Insights from 1,3-Diphenyl-3-(phenylthio)propan-1-ones Research

Research Methodologies for Further Investigation

Given the limited specific information about 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone, several research approaches would be valuable for comprehensive characterization:

Synthetic and Structural Characterization

Development of efficient synthetic routes followed by thorough characterization using:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm structure and assign signals

  • Mass spectrometry to confirm molecular weight and fragmentation patterns

  • X-ray crystallography to determine solid-state structure and confirm configuration

  • IR spectroscopy to identify key functional groups

Biological Activity Screening

Similar to the MTT assay used for evaluating the cytotoxicity of 1,3-diphenyl-3-(phenylthio)propan-1-ones against MCF-7 cells , the biological activity of 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone could be assessed using:

  • Cytotoxicity assays against various cancer cell lines

  • Enzyme inhibition studies to identify potential molecular targets

  • Structure-activity relationship studies comparing differently substituted analogs

Computational Studies

Molecular modeling and computational studies could provide insights into:

  • Electronic structure and charge distribution

  • Potential binding modes with biological targets

  • Comparison with known bioactive molecules to predict activity

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